molecular formula C23H29N5 B15031327 3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B15031327
M. Wt: 375.5 g/mol
InChI Key: FMFVHYXQNLPFNR-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[1,2-a]benzimidazole core with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a substituted benzimidazole with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)aniline
  • 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
  • 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine

Uniqueness

Compared to these similar compounds, 3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of structural features. The presence of both the pyrido[1,2-a]benzimidazole core and the piperazine moiety provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H29N5

Molecular Weight

375.5 g/mol

IUPAC Name

3-methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C23H29N5/c1-4-5-6-9-18-17(2)19(16-24)22-25-20-10-7-8-11-21(20)28(22)23(18)27-14-12-26(3)13-15-27/h7-8,10-11H,4-6,9,12-15H2,1-3H3

InChI Key

FMFVHYXQNLPFNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C

Origin of Product

United States

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